molecular formula C22H15F7N2O2 B3872558 (1Z)-1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE

(1Z)-1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE

Cat. No.: B3872558
M. Wt: 472.4 g/mol
InChI Key: UEGWWAXYKHZZMD-TWUOJQIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is a complex organic compound characterized by its unique structure, which includes both benzyl and methoxy groups attached to a phenyl ring, and a hydrazine moiety linked to a tetrafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the hydrazine moiety to an amine.

    Substitution: The benzyl and methoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (1Z)-1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetrafluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, often used in similar applications.

Uniqueness

The uniqueness of (1Z)-1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its properties for specific applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F7N2O2/c1-32-15-9-13(7-8-14(15)33-11-12-5-3-2-4-6-12)10-30-31-21-19(25)17(23)16(22(27,28)29)18(24)20(21)26/h2-10,31H,11H2,1H3/b30-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGWWAXYKHZZMD-TWUOJQIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F7N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z)-1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.